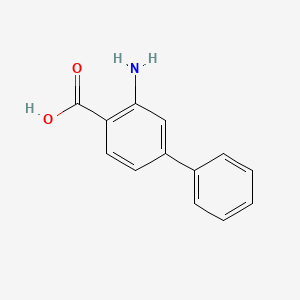

2-Amino-4-phenylbenzoic acid

Description

BenchChem offers high-quality 2-Amino-4-phenylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-phenylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-4-phenylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c14-12-8-10(6-7-11(12)13(15)16)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJFIQJMFRCTVSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00425032 | |

| Record name | 2-amino-4-phenylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4445-43-6 | |

| Record name | 2-amino-4-phenylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-[1,1'-biphenyl]-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-4-phenylbenzoic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2-Amino-4-phenylbenzoic Acid

Executive Summary

2-Amino-4-phenylbenzoic acid, a member of the N-aryl anthranilic acid class, represents a pivotal structural motif in contemporary chemical and pharmaceutical research. Its unique architecture, featuring a biphenyl backbone functionalized with both a nucleophilic amino group and a reactive carboxylic acid, renders it a highly versatile building block for the synthesis of complex molecular entities. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic profile, principal synthetic routes, and applications, with a particular focus on its role as a scaffold in drug discovery. Methodologies for its synthesis via Ullmann condensation and Buchwald-Hartwig amination are detailed, offering researchers practical, field-proven insights. This document is intended for scientists, researchers, and professionals in drug development seeking to leverage the synthetic potential of this valuable intermediate.

Introduction to 2-Amino-4-phenylbenzoic Acid

2-Amino-4-phenylbenzoic acid, systematically named 2-Amino-[1,1'-biphenyl]-4-carboxylic acid, is an aromatic bifunctional organic compound. The core structure is an anthranilic acid (2-aminobenzoic acid) with a phenyl group substituted at the 4-position. This substitution creates a biphenyl scaffold, a privileged structure in medicinal chemistry known for its metabolic stability and ability to engage in favorable protein-ligand interactions.

The strategic placement of the amino and carboxylic acid groups ortho to each other facilitates intramolecular hydrogen bonding and provides distinct reactive handles for orthogonal chemical modifications. These features make the N-aryl anthranilic acid framework a cornerstone for numerous non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and other biologically active compounds.[1][2][3] This guide elucidates the foundational chemical principles and practical methodologies associated with this compound.

Physicochemical Properties

Precise experimental data for this specific isomer are not extensively cataloged in public databases. The following properties are based on calculations and data from structurally analogous compounds, such as positional isomers and other biphenyl carboxylic acids.

| Property | Value / Expected Characteristics | Source / Rationale |

| Systematic Name | 2-Amino-[1,1'-biphenyl]-4-carboxylic acid | IUPAC Nomenclature |

| Molecular Formula | C₁₃H₁₁NO₂ | Calculated |

| Molecular Weight | 213.23 g/mol | Calculated |

| CAS Number | Not readily available in public databases | Database Search |

| Appearance | Expected to be a white, beige, or light yellow crystalline powder | Based on analogs[4][5] |

| Melting Point | Expected range: 180-230 °C | Based on related isomers |

| Solubility | Low solubility in water; soluble in organic solvents such as DMSO, DMF, methanol, and ethanol. | General property of aryl carboxylic acids |

| pKa | Carboxylic Acid (COOH): ~4-5; Amine (NH₃⁺): ~2-3 | Estimated based on benzoic acid and aniline, adjusted for substituent effects |

Spectroscopic Characterization

The verification of 2-Amino-4-phenylbenzoic acid's structure is unequivocally achieved through a combination of spectroscopic techniques. The following sections detail the expected spectral signatures, providing a benchmark for researchers.

¹H NMR Spectroscopy

In a solvent like DMSO-d₆, the proton NMR spectrum is expected to exhibit distinct signals corresponding to the carboxylic acid, amine, and aromatic protons.

-

-COOH Proton: A very broad singlet is anticipated far downfield, typically >12 ppm, due to the acidic nature and hydrogen bonding.

-

-NH₂ Protons: A broad singlet corresponding to two protons, expected around 5-6 ppm. Its broadness is due to quadrupole coupling with the ¹⁴N nucleus and potential hydrogen exchange.

-

Aromatic Protons: A complex multiplet region between approximately 6.5 and 8.0 ppm integrating to seven protons.

-

The protons on the anthranilic acid ring will be influenced by both the electron-donating amino group and the electron-withdrawing carboxyl group, leading to complex splitting patterns.

-

The protons on the unsubstituted phenyl ring will likely appear as a multiplet, integrating to five protons.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display 13 distinct signals, corresponding to each unique carbon atom in the asymmetric structure.

-

Carbonyl Carbon (-C=O): Expected in the range of 168-172 ppm.

-

Aromatic Carbons: Signals will appear between ~110 and 150 ppm. The carbon attached to the amino group (C2) will be shifted upfield, while the carbon attached to the carboxyl group (C1) and the carbons at the biphenyl linkage (C4, C1') will be shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[1]

-

N-H Stretch (Amine): Two sharp, distinct peaks are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes of the primary amine.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1700 cm⁻¹. Conjugation with the aromatic ring slightly lowers this frequency.[1]

-

Aromatic C=C Stretches: Medium to strong absorptions in the 1450-1600 cm⁻¹ region.

-

N-H Bend: A signal around 1600-1630 cm⁻¹, often overlapping with aromatic signals.

Mass Spectrometry

In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 213. Key fragmentation patterns would include the loss of -OH (m/z = 196) and the loss of -COOH (m/z = 168), followed by further fragmentation of the biphenylamine core.

Synthesis and Reactivity

The construction of the C-N bond is the critical step in synthesizing 2-Amino-4-phenylbenzoic acid and its analogs. The two most powerful and industrially relevant methods are the Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[6][7]

Synthetic Strategies

The choice between the Ullmann and Buchwald-Hartwig reactions depends on factors such as substrate scope, functional group tolerance, and cost. The Ullmann reaction is a classic, cost-effective method using copper catalysis but often requires harsh conditions (high temperatures).[8][9][10] The Buchwald-Hartwig amination offers milder conditions, broader substrate scope, and higher functional group tolerance but relies on more expensive palladium catalysts and specialized phosphine ligands.[7][11][12]

Diagram: General Synthetic Workflow

Caption: General synthetic pathways to 2-Amino-4-phenylbenzoic acid.

Experimental Protocol 1: Ullmann Condensation (Generalized)

This protocol describes a typical copper-catalyzed N-arylation for synthesizing N-aryl anthranilic acids.[1][6]

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the halo-benzoic acid (e.g., 2-chloro-4-phenylbenzoic acid, 1.0 eq), the amine (e.g., aniline, 2.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and a copper catalyst (e.g., CuO or Cu powder, 0.1 eq).

-

Solvent Addition: Add a high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Reaction: Heat the mixture to a high temperature (typically 150-180 °C) and maintain for 6-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Pour it into a beaker of cold water and acidify with a dilute acid (e.g., 1M HCl) to a pH of ~2-3. This protonates the carboxylate and precipitates the product.

-

Isolation: Collect the crude product by vacuum filtration and wash the solid with water to remove inorganic salts.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography to yield the pure N-aryl anthranilic acid.

Experimental Protocol 2: Buchwald-Hartwig Amination (Generalized)

This protocol outlines a modern palladium-catalyzed approach, valued for its milder conditions.[3][13]

-

Inert Atmosphere: In an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl halide (e.g., methyl 2-bromo-4-phenylbenzoate, 1.0 eq), the amine (1.2 eq), a palladium source (e.g., Pd₂(dba)₃, 1-5 mol%), and a phosphine ligand (e.g., XPhos or BINAP, 2-10 mol%).

-

Base and Solvent: Add a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq) and an anhydrous aprotic solvent (e.g., Toluene or 1,4-Dioxane).

-

Reaction: Heat the mixture to 80-110 °C and stir for 4-24 hours until TLC or GC-MS indicates completion.

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and base.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification & Hydrolysis: Purify the resulting ester by column chromatography. Subsequently, hydrolyze the ester to the carboxylic acid using standard conditions (e.g., LiOH in THF/water) to obtain the final product.

Diagram: Key Reactive Sites

Caption: Reactive centers on the 2-Amino-4-phenylbenzoic acid scaffold.

Applications in Research and Development

The N-phenylanthranilic acid scaffold is a cornerstone in medicinal chemistry due to its proven bioactivity.

-

Anti-Inflammatory Agents: This class of compounds is most famously associated with NSAIDs, such as mefenamic acid and flufenamic acid. The core structure is crucial for inhibiting cyclooxygenase (COX) enzymes.[1][3]

-

Kinase Inhibitors: The biphenylamine framework serves as a privileged scaffold for developing inhibitors of various protein kinases, which are critical targets in oncology. The structure can be tailored to fit into the ATP-binding pocket of specific kinases.

-

Ion Channel Modulators: Derivatives of N-phenylanthranilic acid have been investigated as modulators of potassium ion channels, which are implicated in neurological disorders such as epilepsy and neuropathic pain.[14][15]

-

Synthetic Intermediate: Beyond direct biological applications, it serves as a versatile starting material for the synthesis of more complex heterocyclic systems, such as acridones and quinazolinones, which themselves possess a wide range of biological activities.[16]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Amino-4-phenylbenzoic acid is not widely available, data from analogous aminobenzoic and aminobiphenyl compounds suggest the following precautions.[17][18][19][20]

-

Hazards Identification:

-

Handling Precautions:

-

Handle in a well-ventilated area or under a chemical fume hood.[17][21]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[18][19]

-

Avoid breathing dust. Minimize dust generation and accumulation.[18]

-

Wash hands thoroughly after handling.[19]

-

-

Storage:

Conclusion

2-Amino-4-phenylbenzoic acid is a synthetically valuable and biologically relevant molecule. Its chemical properties are defined by the interplay of its amino, carboxylic acid, and biphenyl functionalities. While specific experimental data for this isomer requires further investigation, its characteristics can be reliably predicted from well-studied analogs. The robust synthetic methodologies available for its preparation, combined with the proven therapeutic potential of the N-aryl anthranilic acid scaffold, ensure that 2-Amino-4-phenylbenzoic acid will remain a compound of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science.

References

Click to expand

-

Gu, Z., Feng, X., Jiale, Y., & Ju, S. (2022). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. CoLab. Available at: [Link]

-

SciELO. (n.d.). Microwave-Promoted synthesis of novel N-Arylanthranilic acids. SciELO Brasil. Available at: [Link]

-

Patel, J., et al. (2010). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

-

Semantic Scholar. (n.d.). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. Semantic Scholar. Available at: [Link]

-

PubChem. (n.d.). 2-((4-Carboxyphenyl)amino)benzoic acid. PubChem. Available at: [Link]

-

Oxford Lab Fine Chem LLP. (n.d.). (Pure) (p-Amino Benzoic Acid) MSDS. Oxford Lab Fine Chem LLP. Available at: [Link] (p-Amino Benzoic Acid) MSDS CAS 150-13-0.pdf

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Asian Journal of Chemistry. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry. Available at: [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Royal Society of Chemistry. Available at: [Link]

-

Royal Society of Chemistry. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. RSC Publishing. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). ESI for Green Chemistry. The Royal Society of Chemistry. Available at: [Link]

- Google Patents. (n.d.). CN101868443A - N-phenylanthranilic acid derivatives and uses thereof. Google Patents.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001123). HMDB. Available at: [Link]

-

ResearchGate. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. ResearchGate. Available at: [Link]

-

National Institutes of Health. (n.d.). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. PMC - NIH. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 1 via Buchwald–Hartwig amination and atom labels for NMR assignments. ResearchGate. Available at: [Link]

- Google Patents. (n.d.). EP2203411A2 - N-phenyl anthranilic acid derivatives and uses thereof. Google Patents.

-

University of Groningen Research Portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen. Available at: [Link]

-

ResearchGate. (2006). Fast Synthesis of Substituted N-Phenylanthranilic Acids Using Ullmann Condensation Under Microwave Irradiation in Dry Media. ResearchGate. Available at: [Link]

-

ACS Publications. (1970). Substituted N-phenylanthranilic acid hydrazides as potential antimalarial and antimicrobial agents. Journal of Medicinal Chemistry. Available at: [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 2-amino-4-methyl-. NIST Chemistry WebBook. Available at: [Link]

- Google Patents. (n.d.). CN104693078A - Preparation method of 2-amino-4-sulfobenzoic acid. Google Patents.

- Google Patents. (n.d.). CN104496863A - Method for preparing 2-amino-4-sulfobenzoic acid. Google Patents.

-

Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). The Royal Society of Chemistry. Available at: [Link]

-

PubChem. (n.d.). 2-Amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid. PubChem. Available at: [Link]

- Google Patents. (n.d.). US20140371418A1 - Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof. Google Patents.

-

Chem-Impex. (n.d.). 4-Biphenylcarboxylic acid. Chem-Impex. Available at: [Link]

-

PubChem. (n.d.). 2-Hydroxy-4-phenylbenzoic acid. PubChem. Available at: [Link]

-

Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Ataman Kimya. Available at: [Link]

-

PubChem. (n.d.). o-Phenylbenzoic acid. PubChem. Available at: [Link]

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. asianpubs.org [asianpubs.org]

- 3. 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids | CoLab [colab.ws]

- 9. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 12. research.rug.nl [research.rug.nl]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. CN101868443A - N-phenylanthranilic acid derivatives and uses thereof - Google Patents [patents.google.com]

- 15. EP2203411A2 - N-phenyl anthranilic acid derivatives and uses thereof - Google Patents [patents.google.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. echemi.com [echemi.com]

- 18. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 19. westliberty.edu [westliberty.edu]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. file.medchemexpress.com [file.medchemexpress.com]

A Technical Guide to the Physicochemical Characterization of 2-Amino-4-phenylbenzoic Acid

Abstract: This technical guide provides a comprehensive framework for the physicochemical characterization of 2-Amino-4-phenylbenzoic acid. As a specialized derivative of anthranilic acid, this compound holds potential as a versatile scaffold in medicinal chemistry and materials science. Due to the limited availability of consolidated experimental data in public literature, this document emphasizes predictive analysis based on its structural analogs—anthranilic acid and 4-biphenylcarboxylic acid—and provides detailed, field-proven experimental methodologies for its empirical characterization. We delve into the predicted structural and electronic properties, including acidity, solubility, and spectral characteristics, explaining the scientific rationale behind these predictions. The core of this guide consists of robust, step-by-step protocols for techniques such as High-Performance Liquid Chromatography (HPLC), potentiometric titration for pKa determination, and various spectroscopic analyses. This document is designed to empower researchers, scientists, and drug development professionals with the necessary tools to thoroughly characterize 2-Amino-4-phenylbenzoic acid and similar novel compounds.

Introduction: The Scientific Context

2-Amino-4-phenylbenzoic acid is an aromatic compound featuring a trifunctionalized scaffold: an amine, a carboxylic acid, and a biphenyl moiety. This structure is an analog of anthranilic acid, a well-known building block in the synthesis of pharmaceuticals, dyes, and perfumes. The introduction of a phenyl group at the 4-position significantly increases the molecule's hydrophobicity and steric profile, suggesting potential applications in areas where molecular rigidity and aromatic interactions are crucial.

Derivatives of anthranilic acid are famously represented by non-steroidal anti-inflammatory drugs (NSAIDs), such as mefenamic acid.[1] The structural motif of 2-Amino-4-phenylbenzoic acid makes it a compelling candidate for investigation in drug discovery as a core for synthesizing novel therapeutic agents, particularly those designed to interact with hydrophobic pockets in protein targets. Furthermore, the biphenyl carboxylic acid framework is utilized in the development of advanced materials like polymers and liquid crystals due to its thermal stability and rigid structure.[2][3] A thorough understanding of its physicochemical properties is the foundational first step in unlocking its potential.

Chemical Identity and Predicted Properties

The unique arrangement of functional groups dictates the compound's chemical behavior. The structure combines the polar, hydrogen-bonding capabilities of the amino and carboxyl groups with the non-polar, rigid biphenyl system.

Caption: Chemical structure of 2-Amino-4-phenylbenzoic acid.

Table 1: Predicted Physicochemical Properties

The following table summarizes the core physicochemical properties. These values are estimated based on calculations and data from structural analogs, providing a baseline for empirical validation.

| Property | Predicted Value / Characteristic | Rationale / Analog Comparison |

| Molecular Formula | C₁₃H₁₁NO₂ | Derived from chemical structure. |

| Molecular Weight | 213.23 g/mol | Calculated from the molecular formula. |

| Appearance | Off-white to light yellow crystalline powder | Typical appearance for aromatic amino acids.[2] |

| Melting Point | >200 °C | High melting points are characteristic of biphenyl carboxylic acids due to molecular rigidity and intermolecular hydrogen bonding. For example, 4-biphenylcarboxylic acid melts at 220-225 °C.[4] |

| pKa₁ (Carboxylic Acid) | ~4.0 - 4.5 | Similar to other aromatic carboxylic acids. The electron-donating amino group may slightly increase the pKa compared to benzoic acid (pKa ~4.2), but this is counteracted by the electron-withdrawing effect of the distant phenyl group. |

| pKa₂ (Anilinium Ion) | ~2.0 - 2.5 | The carboxylic acid group is strongly electron-withdrawing, which significantly reduces the basicity of the adjacent amino group, lowering its pKa compared to aniline (pKa ~4.6). |

| Aqueous Solubility | Poor | The large, hydrophobic biphenyl moiety is expected to dominate, leading to low water solubility. The amphoteric nature suggests solubility will be pH-dependent, increasing at very low and high pH. |

| Organic Solubility | Soluble in DMSO, DMF, Methanol, Ethanol | Expected to be soluble in polar aprotic and protic organic solvents, a common trait for multifunctional aromatic compounds.[5] |

| UV-Vis λmax | ~230 nm, ~280 nm | The spectrum should resemble a composite of 4-aminobenzoic acid (λmax ~226, 278 nm) and biphenyl systems, showing characteristic π-π* transitions of the conjugated aromatic rings.[6][7] |

In-Depth Analysis of Physicochemical Characteristics

Acidity, Basicity, and Ionization States

As an amphoteric molecule, 2-Amino-4-phenylbenzoic acid can exist in different ionic forms depending on the pH of the solution. Understanding its pKa values is critical for developing analytical methods, predicting solubility, and understanding its behavior in biological systems.

-

At low pH (e.g., pH < 2): The amino group is protonated (-NH₃⁺), and the carboxylic acid is neutral (-COOH). The molecule carries a net positive charge.

-

At intermediate pH (e.g., pH 3-4): The carboxylic acid deprotonates (-COO⁻) while the amino group remains protonated (-NH₃⁺), forming a zwitterion. The molecule may also exist in a neutral form.

-

At high pH (e.g., pH > 5): The carboxylic acid is deprotonated (-COO⁻), and the amino group is neutral (-NH₂). The molecule carries a net negative charge.

The interplay between these states is crucial for chromatographic separation, as pH can be used to control the molecule's charge and retention.

Caption: Predicted pH-dependent ionization states of the molecule.

Spectroscopic Profile

The spectroscopic fingerprint of a molecule is essential for its identification and quantification.

-

UV-Vis Spectroscopy: The molecule possesses strong chromophores in its conjugated biphenyl and aminobenzoic acid systems. We predict two main absorption bands corresponding to π-π* electronic transitions. The exact position and intensity of these bands can be influenced by solvent polarity (solvatochromism), a phenomenon that can be exploited for analytical purposes.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum will provide clear evidence of the key functional groups. Expected characteristic absorption bands include:

-

3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine.

-

3300-2500 cm⁻¹: A broad O-H stretching band from the hydrogen-bonded carboxylic acid.

-

~1700 cm⁻¹: A strong C=O stretching vibration from the carboxylic acid.

-

~1600 cm⁻¹ and ~1475 cm⁻¹: C=C stretching vibrations within the aromatic rings.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In a solvent like DMSO-d₆, one would expect a complex multiplet pattern in the aromatic region (approx. 6.5-8.0 ppm). The amine (-NH₂) protons would likely appear as a broad singlet, as would the acidic proton of the carboxylic acid (-COOH).

-

¹³C NMR: The carboxyl carbon should appear significantly downfield (approx. 168-172 ppm). The aromatic region will show multiple signals corresponding to the 13 unique carbon atoms in the structure.

-

Stability Considerations

Aromatic amines and carboxylic acids can be susceptible to degradation. Key considerations include:

-

Oxidative Stability: The amino group can be prone to oxidation, especially when exposed to air and light over long periods. Storing the compound in a cool, dark, and inert environment (e.g., under nitrogen or argon) is advisable for long-term stability.[9]

-

Thermal Stability: While the biphenyl core imparts significant thermal stability, prolonged exposure to high temperatures could potentially lead to decarboxylation.[2]

-

Solution Stability: The stability in various solvents, particularly at different pH values, must be empirically determined, as hydrolysis or other degradation pathways may become relevant under specific conditions.[9]

Experimental Protocols for Characterization

The following protocols provide a robust framework for the empirical determination of the key physicochemical properties of 2-Amino-4-phenylbenzoic acid.

Protocol for Purity and Identity Confirmation by HPLC-UV

Causality: Reverse-phase HPLC is the method of choice for analyzing moderately polar to non-polar aromatic compounds. A C18 column provides excellent hydrophobic retention for the biphenyl moiety. The mobile phase is buffered with a weak acid (formic acid) to suppress the ionization of the carboxylic acid group, ensuring a single, well-defined peak shape and reproducible retention times.

Caption: Experimental workflow for HPLC-UV analysis.

Methodology:

-

Instrumentation: An HPLC system equipped with a UV-Vis detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) formic acid in water.

-

Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

-

Filter both phases through a 0.45 µm filter before use.

-

-

Standard Preparation:

-

Accurately weigh and dissolve the compound in methanol or acetonitrile to prepare a 1 mg/mL stock solution.

-

Dilute the stock solution with the mobile phase to a working concentration (e.g., 10 µg/mL).

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Scan from 200-400 nm to determine λmax, then monitor at the determined maximum (e.g., 280 nm).

-

Elution: Start with an isocratic elution (e.g., 60% B) or a shallow gradient to optimize separation.

-

-

Analysis:

-

Inject the standard solution and record the retention time and peak area.

-

Purity can be assessed by the area percent method, assuming all impurities have a similar response factor.

-

Protocol for pKa Determination by Potentiometric Titration

Causality: This classic method directly measures the change in pH of a solution as a titrant is added. The pKa corresponds to the pH at the half-equivalence point, where the acid and its conjugate base are in equal concentrations. This provides a direct, empirical value for the compound's acidity.

Methodology:

-

Preparation:

-

Accurately prepare a standardized solution of ~0.1 M NaOH.

-

Accurately prepare a solution of the compound (~0.01 M) in a suitable solvent system (e.g., water with a small amount of methanol to aid solubility).

-

-

Titration:

-

Calibrate a pH meter using standard buffers (pH 4, 7, and 10).

-

Place a known volume of the compound's solution in a beaker with a stir bar.

-

Immerse the pH electrode in the solution.

-

Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis).

-

Identify the equivalence points from the inflection points of the curve (or by analyzing the first derivative, d(pH)/dV).

-

The pKa is the pH value at the point where half the volume of titrant required to reach the equivalence point has been added. Two pKa values may be determined if both the carboxylic acid and the anilinium proton can be titrated.

-

Conclusion

2-Amino-4-phenylbenzoic acid presents a compelling scaffold for scientific exploration in both pharmaceutical and material sciences. While direct experimental data is not widely published, a robust physicochemical profile can be predicted through the careful analysis of its structural components and comparison with well-characterized analogs. This guide provides the scientific rationale for these predictions and, more importantly, offers a suite of detailed, validated experimental protocols. By applying these methodologies, researchers can empirically determine the compound's properties, ensuring a solid foundation for future development and application. The principles and workflows described herein are not only applicable to the title compound but also serve as a reliable template for the characterization of other novel chemical entities.

References

- The Royal Society of Chemistry. (n.d.). Supplementary information.

- National Center for Biotechnology Information. (n.d.). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. PMC.

- BenchChem. (n.d.). 2-((4-Carboxyphenyl)amino)benzoic Acid | CAS 17332-57-9.

- National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-amino-4-methyl-. NIST WebBook.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing.

- National Center for Biotechnology Information. (n.d.). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC.

- Chem-Impex. (n.d.). 4-Biphenylcarboxylic acid.

- BenchChem. (n.d.). The Versatility of 2-Amino-4-bromobenzoic Acid: A Technical Guide for Medicinal Chemistry.

- National Institute of Standards and Technology. (n.d.). 4-Aminobenzoic acid. NIST WebBook.

- ResearchGate. (n.d.). UV–vis absorption spectrum of (a) aliphatic amino acids and (b) aromatic amino acids.

- Ataman Kimya. (n.d.). Biphenyl Carboxylic Acid.

- ChemBK. (n.d.). 4-Phenylbenzoic acid.

- SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Aminobenzoic Acid.

- Stenutz. (n.d.). 4-phenylbenzoic acid.

- Jay Finechem. (n.d.). CAS 92-92-2 | 4-Biphenylcarboxylic acid.

Sources

- 1. 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 92-92-2 | 4-Biphenylcarboxylic acid | Jay Finechem [jayfinechem.com]

- 4. 4-phenylbenzoic acid [stenutz.eu]

- 5. chembk.com [chembk.com]

- 6. 4-Aminobenzoic acid [webbook.nist.gov]

- 7. UV-Vis Spectrum of 4-Aminobenzoic Acid | SIELC Technologies [sielc.com]

- 8. researchgate.net [researchgate.net]

- 9. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]

2-Amino-4-phenylbenzoic acid CAS number 4445-43-6

An In-Depth Technical Guide to 2-Amino-4-phenylbenzoic Acid (CAS 4445-43-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-phenylbenzoic acid, also known as 3-Amino-1,1'-biphenyl-4-carboxylic acid (CAS No. 4445-43-6), is a bifunctional aromatic compound of significant interest in medicinal chemistry and materials science. As a derivative of anthranilic acid, it possesses a unique structural architecture, combining a biphenyl moiety with amino and carboxylic acid functional groups. This guide provides a comprehensive technical overview of its synthesis, characterization, chemical properties, and applications. We delve into established synthetic protocols, such as the Suzuki coupling, offering mechanistic insights and step-by-step procedures. Furthermore, this document explores the compound's role as a versatile scaffold in drug discovery, drawing parallels with structurally related molecules that have shown promise as anti-inflammatory, antimicrobial, and anticancer agents.[1][2] Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting.

Physicochemical and Structural Properties

2-Amino-4-phenylbenzoic acid is a solid compound at room temperature. The presence of both a basic amino group and an acidic carboxylic acid group makes it an amphoteric molecule. The biphenyl system introduces steric considerations, leading to a non-planar conformation between the two phenyl rings.[1]

| Property | Value | Source |

| CAS Number | 4445-43-6 | [3] |

| Molecular Formula | C₁₃H₁₁NO₂ | Inferred |

| Molecular Weight | 213.23 g/mol | Inferred |

| IUPAC Name | 2-Amino-4-phenylbenzoic acid | Inferred |

| Synonyms | 3-Amino-1,1'-biphenyl-4-carboxylic acid | [3] |

| Purity | Typically ≥97% | [3] |

| Appearance | Solid (form may vary) | General Chemical Knowledge |

| Stability | Stable under normal storage conditions.[4] | [4] |

Synthesis Strategies

The synthesis of 2-Amino-4-phenylbenzoic acid is primarily achieved through modern cross-coupling reactions, which are highly efficient for forming carbon-carbon or carbon-nitrogen bonds. The two most relevant and powerful methods are the Palladium-catalyzed Suzuki Coupling and the Copper-catalyzed Ullmann Condensation.

Primary Synthetic Route: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron species and an organic halide.[5] This method is particularly effective for creating biaryl structures and is the preferred route for preparing 2-Amino-4-phenylbenzoic acid with high yield and functional group tolerance.[6][7]

The key to this reaction is the choice of a palladium catalyst, which facilitates a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[8][9] The base is crucial for activating the boronic acid, making it more nucleophilic for the transmetalation step.[8]

Experimental Protocol: Synthesis via Suzuki Coupling [6]

-

Reactant Preparation: In a reaction vessel equipped with a condenser and magnetic stirrer, combine 2-amino-4-bromobenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Solvent Addition: Add a degassed mixture of N,N-dimethylformamide (DMF) and water (e.g., 4:1 ratio).

-

Catalyst Introduction: Purge the vessel with an inert gas (Argon or Nitrogen). Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~5 mol%). The choice of a phosphine-ligated palladium catalyst is standard for ensuring stability and catalytic activity.

-

Reaction: Heat the mixture to 80°C and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction to room temperature. Dilute with water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Purification: Filter the crude solid, wash with water, and then purify by recrystallization or column chromatography to yield the final product.[10]

Alternative Synthetic Route: Ullmann-Type Condensation (Goldberg Reaction)

While Suzuki coupling is often preferred, the Ullmann condensation represents a classical and still relevant copper-catalyzed method for forming C-N bonds.[11][12] Specifically, the Goldberg reaction, a variant of the Ullmann condensation, couples an aryl halide with an aniline derivative.[11] This pathway could theoretically be employed to synthesize the target molecule by coupling 4-phenylaniline with 2-halobenzoic acid, or conversely, 2-aminobenzoic acid with a 4-halobiphenyl.

The mechanism involves the in-situ formation of a copper(I) species that undergoes oxidative addition with the aryl halide.[13][14] Traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), but modern protocols use soluble copper catalysts with ligands (e.g., phenanthroline), allowing for milder conditions.[11][15]

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Based on the structure of 2-Amino-4-phenylbenzoic acid, the following spectroscopic signatures are expected.

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons: Multiple signals in the δ 6.5-8.0 ppm range, showing complex splitting patterns due to coupling within and between the two phenyl rings. - Amine Protons (-NH₂): A broad singlet, typically in the δ 4.0-6.0 ppm range, which is exchangeable with D₂O.[16] - Carboxylic Acid Proton (-COOH): A very broad singlet at low field, typically δ > 10 ppm, which is also D₂O exchangeable.[17] |

| ¹³C NMR | - Aromatic Carbons: Multiple signals in the δ 110-150 ppm range. The carbon attached to the amino group will be shielded, while the carbon attached to the carboxylic acid will be deshielded. - Carboxylic Carbonyl (C=O): A signal in the δ 165-175 ppm range. |

| FT-IR (cm⁻¹) | - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. - N-H Stretch (Amine): Two distinct peaks (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region. - C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1670-1700 cm⁻¹.[17] - Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.[17] - C-N Stretch: A band around 1250-1350 cm⁻¹.[17] |

| Mass Spec (MS) | - Molecular Ion (M⁺): A peak corresponding to the molecular weight (213.23). High-resolution mass spectrometry (HRMS) should confirm the elemental formula C₁₃H₁₁NO₂. |

Note: Specific chemical shifts and wavenumbers can vary based on the solvent and experimental conditions.[18][19]

Applications in Research and Drug Development

The structural motifs within 2-Amino-4-phenylbenzoic acid make it a highly valuable building block for creating diverse molecular libraries aimed at various therapeutic targets.[1]

Scaffold for Bioactive Molecules

Derivatives of aminobenzoic acids are prevalent in medicinal chemistry.[20] The ability to modify the amino and carboxylic acid groups allows for the systematic exploration of structure-activity relationships (SAR).

-

Anti-inflammatory Agents: The anthranilic acid core is famously part of non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid.[2] The biphenyl moiety in 2-Amino-4-phenylbenzoic acid offers an avenue for developing new NSAID candidates with potentially different selectivity or potency profiles.

-

Anticancer Research: The diarylamine structure is a key feature in molecules designed to inhibit protein-protein interactions (PPIs), a prominent strategy in modern oncology research.[1]

-

Antimicrobial Agents: Heterocyclic derivatives synthesized from amino-aryl scaffolds have demonstrated a wide range of biological activities, including antibacterial, antifungal, and antiprotozoal effects.[21][22][23][24] This compound serves as an excellent starting point for synthesizing novel thiazole, oxazole, or benzotriazinone derivatives.[21][22]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling 2-Amino-4-phenylbenzoic acid.

-

General Handling: Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly after handling. Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[3]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety glasses or goggles with side protection.[3]

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[3]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

-

Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[3]

Conclusion

2-Amino-4-phenylbenzoic acid (CAS 4445-43-6) is a high-value chemical intermediate with significant potential for researchers in drug discovery and materials science. Its synthesis is readily achievable through robust and well-understood methodologies like the Suzuki-Miyaura cross-coupling. The compound's bifunctional nature and rigid biphenyl core provide a unique and versatile platform for the development of novel therapeutic agents, from anti-inflammatory drugs to complex anticancer molecules. Adherence to proper characterization techniques and safety protocols is paramount to unlocking its full potential in a research setting.

References

- 3-Amino-1,1'-biphenyl-4-carboxylic acid - AK Scientific, Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbilcvpo5qAH91JcViXtjjX80_je4vNjqA6x07Z5QLcvKuTlswYumGwGdfv_buogmeczPPoB9iTQHAjzaplGjT55SDjtG_MZTTHrxMwq6LEApbnqptFWE1vdUGoXl9]

- 2-((4-Carboxyphenyl)amino)benzoic Acid | CAS 17332-57-9 - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvnbTa6lPX9fEjCxTZ6-aq9IaOu3D8DgFiIbacXPbou9_6twGmOZIhKu_t0VY2xTSHf11n1mfFbJMiN-3ahoJ08LgGTHI46KD2fvzf3j4QzqyKps0RX0bPfgwJ92PTBDVebjE=]

- Ullmann condensation - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaAKxN6NxPG2ifxsRcPd6EGfTuLRCrOiVnzM2ZHkhUymvJbQNmKfVlvl1_v9Z0mOIu3P5WD71Bla-2u1kXj0Gud3sLQNy1noy0Jl96--DmOLASF8KJkzQb-bFnEcWmQAhbUcHm26PF_Be2lko=]

- SAFETY DATA SHEETS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEA8bO8kaOnOSIgiXPGC_tkORYqo0HjnWtzlW2XT4LQg5_8rzVYui3fSH03w87uLlFPKvAm611l5RDcOxy3vCDLsfkup9YljQGYgbakIuVegkL1FuLKv7wLzdeAwQkCwAsXjJyccKeoc-4fZEs_30oj-44cG9_U5YDc3sSMPgI9sgu0cNCOaBfv8dFb2F_8wiLKLg==]

- Ullmann Reaction - BYJU'S. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqXEmGiII9IwlNj-zqhGmdrK2QRiPPJlI8GTdXa8MiKn2IxDZfxKJdGa1iFfg4AvQBnJpDO9z-oLqceut16B7pWnoa52DCmrKsruRCIRdw8VTcI-IvF3tSyRswNOy2UzgAj2dhf1zp]

- Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives - The Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeJCGVZcKdE5oHtOm5aEMFKpXaG3YZkmtrkGsXfasLR6Ptp-de3PUM3nFqSL6At7KE02cyswiTBEfI_8UGGRtEK5r4pjxg1d_KeLyGmV9Prw1_CdTcfwS1xOmzd5XTtc2VSNWplZxnfdslCng6_DLReDelmXmhbHu9bO4GvxM9Y-lMNWPSJJSXqT84R6H6_TP8okWpTJowyR5HCw2XoWYbrKPomeyFk1jvBmaFTaQXAnuFvOdvOjBz7TABoxnvFmi2vvaAQKeMPQ==]

- Supporting information - The Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQLydhateYWWBDGJhfXkXQshPPujoR1opV1ZShJ8fa9DUbpvWhdCyj4MFdQKbZIFzoeL1UAzjtOQBGSMz-ry2MKiqky_lnN1xtfXP_B7GNDaNd0fRt1FoCWCKcBCF3lxu-oMAe_E-hQZyGS9xKQ7RTVdo3DawBlA==]

- Ullmann Reaction - Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbkb1lPEyGZaGEd3JYTMy05Ti2HJl07ryFPNBzNx_ejX9U2UML5xxW_dxI11y_kAVv01OjjKlvPLhmWCg_RCXlxe_0IOFwlMyz_8CIbEAV4ZPNr3BYQLY_vaSteCPzCnxYqsO56-N8Fpfhap5Ff0TJNpNLgHj5s5LMYGYRZ5G5hg==]

- Ullmann reaction - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHepeNAS6RCHhC_raS-4Jvx1KqZqpG3ohOsLsFPqCWiWkqBglSlDkYm87_yI5GQzeoQyLoRx4t6CLiYZzUOEfON0sTwvnzWbjkbVvljVzM1mi-solgtp62JTkkC3lPId0pZfQnmAfNc6A==]

- 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHI6aXcdKLgx8UO-cHFkNqLtQKiz42Y_IWwm5Hw0F-OAuNgcMTQ7-hH_zTrBQjEOcH4eioXYCpQ3RT4a5fwCqPoSeJagH6Qi2r5i-hy5UU4gwb_yPbLZGY86RpLqfP0QjRFp8JLnVtQU2d5PE=]

- Preparation method of 2-amino-4-sulfobenzoic acid - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYwhwybL886coMCLeGhsVfg8FYHcSpQg50ikE8ZuICQiHnwjf9dR48K2PQpl6zShfT0HnqGay2_Lz9_aGn_WN-h016WbTCXfjpECa6q6fJzBB5r5iwlwJTxuGA47GZbNTZV8iIlxl2P-0t_A==]

- Ullmann Reaction | Thermo Fisher Scientific - US. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNgBYro4s7PoelSAdITIaaY5PpdlQnzuOgeXTmwME17nlCnHERC6_9Q7TR5kL37i0tMgrZ1kbdf2Kz7dfLRt1X4vcp0wQ0me0cGxf4TffEevvLEgB0TUBFk6oUdDK905DYfsaH4gWBZYUHIXQDRY-heRo4yARnsbcQeG4YeajbATeA-EV-BigPDC2LsRWbnJkc7XEYLuHY_l3blp1L8dR1SpiE9zhA_183GB6Ep6r7pJIl7ZFGLp6_7QFPp-qOxuKZVIqqY62uPr-SsnQ24ukDowfq]

- Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeTtL7ME2ncAC8UGZPLBSXL9opM5C3sdF6sfmTyWtgwx9TQ30w2iJRtKMhNLhP0MN56UuTNu3R75PhyggetO0WmyCjl3YWIZwozZNktXjcTVrB12XvmeLwLeg6O_LzB_Vtz29HdvhQwduMeZzY6Ipn4eWJRQxgY8Ykw4iuwu0-sQmfIJYMO8040HrYnxK1IHdPpUzdIurJa_ynXdntcNK96BHm5h3lWP0WyOlVloQ39srMghM0NdKWVde1W4PFp-47a72Tey-7W1KCr8zGlJ_gMDrzPQ==]

- Suzuki Coupling - Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFo_m4jvQvDJcC7hDBzjTumve0ravnUH39AcLB_dyS_qoOVj-YnHsD-aAe--IcHdZeF_BsbVuH4YQAWw6DtvZQvwnr4aS9HhwoO0KfspcS5oELaELW06E_B2p5zND_4wqnrxa_nj5GCY9IEJIxOlwjxL8cKlzLXUYx60QTmPSdT]

- Phenylboronic acid | Phenylboron dihydroxide | Organoboron - Ambeed.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGM9GkVMrnJ8FCHTRx-yCvQNwuZw_fDYbwHqMyu5BV5ffcKYDp3vEocQmuAodRGpCW11N4JIKlpjQOpIt-gYaXz-gZ2_cc7wYDBuKeCYcIN-JleMwrATD_aN9QKCRqOCZXwe0hOtVQnSzuPR7mLAlB9Vw==]

- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlQBg9hFh_k44Uw6_JX9F_0K-Jd7tqwLgrIrqRNh7CI5vXeY-vHMCLJBbnUklEs9Oqb5DK69nllR4uAuvoCc7wnJ0ke_1O7zwttWhN--Tr0FznEUcBWJ5MFkJGbE47Lc1T-p5TynHywX8=]

- Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9TpTMCITnm4PbZJGCYPtHCLCFXl4Ap0bgKE6IOFxDcLvEnjZgi6yKIr7pbHR-RUjX9VIWEuPw0yDv3E32owMBS8BtHxZs0QzOCRcEhqun6bxWhbyiMpIKdrqZw__IMa-2l0QJa879dx1WS7G36w==]

- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents - Asian Journal of Green Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYhSKtf9x84rgi-q3aRS6KfvScr3z47a24gNLTqQ2NwBGw4ME6cYw40wYgOFHLvm42n0yaEF_QodtvYu_UdEOJrn3vX1FtAPDyd-YkQC1G1hp-A3j92sXorivYwbwlVP759L4yug_SPkqX2kqBEINr0N6n5Yr4ayFQkLgqTrQCo9I81IRKX5cU0Q==]

- Method for preparing 2-amino-4-sulfobenzoic acid - Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEb6EtI4cDXtclGicNfUah12ZEm8eMEZzkDGWaUvaoQ-KBYEeCMbRlaJn2ysfQNVuVJVayX3Wom2Wl6eLWsqY6g3l4aaNA5VcQ8o31dJC4dE0xs6ic5e9ZiQg2A_OzWNbMw6OD0Yq_24mkd8g==]

- Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmoNBbRqeeLgkCxkPEPAUlLCufeXaFlrBTTDRNcLDL5FsqLN9tuRE6-LZLR8_501jZBArsyqBl8ApPlywhi_yBh4Y4Lh8WcBVlQffdh1ugFzHxck-8MSLv_0T3S-Oxx0yopowRPeqoSo9ZVzg2p3qfdB7EyDQ_e0MZZpdZmTd41Fd_lyk7IRevSjVhR-ZOPuaIw2xVpgyG5Xhhvpd73BUC0fLVNpjzwJUZXrv9yw960AMmx3OZB0l6imWaxHLsnYGy]

- DIVERSE PHARMACOLOGICAL ASPECTS OF 2-AMINO-4-PHENYLTHIAZOLE DERIVATIVES-A REVIEW - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDPCOV2lpv6uVKyCqfX6Eg24w85GX1f8KakJYk9vFSWXQ7W__NN5xs9ZxIOWfkMUMld-5YuVJsOJRYELgao-10IMTt9d2LtZeXvh1CXFuianvEmBbHQmV29s4Xfaa01dIadSqh0bHaJHbaPwVZsqLLIrgVa-zwUpG3o-vuqiUfGOgmj8qZ2_WshY-WwZ0HnDGH4gQQvCRX-86qiAo5t6v-xt2ynHaFev3GRGNk7H5Hyv1xU01tBRsIOQgSWAs9YZsoIsNFU8Y1]

- Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. [URL: https://vertexaisearch.cloud.google.

- Synthesis of 2-Aryl Quinazolinones via Iron-Catalyzed Cross Dehydrogenative Coupling (CDC) between NH and CH bonds - Supporting Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1aZBlklEKcE5SIQ6U2Zm_zNKcDvbaaJZtbA3-yj45VpuYF5YLxDShvHP01zJ2oWlR075KmSGIxokMcH5y7CdOCJ9QplyOOYgIYnl_MhSAwkKO9maBvwniCQDrm_hn2hXs3R-RAiMfcT6-lT3SR_haW9E98w4IYQ==]

- Suzuki cross-coupling reaction - YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEV9baUzXFDWvJV-978BagdXl2n1JTfYUKFoYAp_Xj-ATvxskMTGqZw9HQ9xjk3HGZw53HYP47LgB7ttqIXYBmKXae7YBYjKWM02RaeRlcvxXs-jv0776-1B2sn08ap6CRqqQ6z8w==]

- 2-Amino-4-methoxy-benzoic acid - Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzGOC-QZ9RqrY7QASR1eca9k2z0o6bhFxiYPz_LhlvkvEDvdXqBSvtS0bm-ncIbz70h3zzSz1JV-iMYP6yI4tBRJsuw294wJ-ssITwIQdiJte9EF5AYosMS22xsKr9642hYw==]

- Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides - Asian Journal of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHp-SZfnomPpjsS33xnM-C_IbFh_JmsjRJ2-X08U7RQDX3UtkXirMBpTdPFTE4vjGlSzKeYYAfASiS7kFzJsz03r6-p4Kmmby7jWFPAJ3u_EJNgxj-2tZIxE9qjBF2tAX4l5w9-7OvBQvG7CuPNpdKX6P5_1amv-Zs55DeV0A==]

- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuKLpha5QYhfwDZlGJ2RIoRk_uJW-ZVkM1oewzYV-pX_L_cCjvEASo8y7TzMabg0mTECknb1Ww2YBhW3vM8EcpAlyVNAIxR8TP5NUj5ID3cFslgz6__b31-PuiYaS1]

- Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEidd7F5F5peV2VQnQRBauEViX8k9mskvgUj6PihuD9EgtaLSChcL5OfCWEixhsD0ba2lNOFBAVgjdwTclmvsYx_Xst2VmqbE-v634HAg2LOWU8ER5mwxRF-h1MYSt5lNhc0kuIkFm1XkXtOFwwiDgVUSVcFPi0m-1ACKDtoLOK0DdkrdF6mbSHbN5x8fx8hZL1T_1wfg94U9XxjjDzwuTvsom6Nu4euRWXogvk35Xx_yBUOw==]

- SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS - St. Paul's Cathedral Mission College. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5IseMuHVX0o7KhKLmPlkrf_YKl-mvu6m5H1j4-uM0PzgJRDHNFwPEpGaxH0ofAGTGGtdSLXg_14WbXHy2D_ng1rAaEGdHVPBp_i7K3nLuMX3QVaiXh0ws7U-SWtWvJA9C3yLPZrdTx8lRhS1_d2Hlkc-aML3CKCV-wH5g_n_CrBTUg1C4s8sHjxI=]

- 2-AMINO-4-METHOXY-BENZOIC ACID(4294-95-5) 1H NMR spectrum - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRSG3rcgaOELJsMYxdGYhTK1bg_lv2PwCp_f6iFFU3e1MemYGEkGj5nearys97c6w---zRsa3h2nltoNXQstNI0vkVXNKp27haLWeGSJCQ-Sq6SbE_JVJuxOSnMn8as5_z0GwYtc6SYfXLzErNOJ81r1xdmFQ=]

- Synthesis of 4‐[(biphenyl‐2‐ylcarbonyl)amino]benzoic acid (8), key intermediate of the AVP antagonist conivaptan hydrochloride, involving our Pd/SF catalyzed Suzuki–Miyaura protocol. - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEC7-mDYjEa6OZJh6iyeUOAhpkB8Nn4Ghnc9L2AvlcRuylfn8sA-0xxzSeu81UzBkjZ3Xs_67mJLm9XrGs99MsbLSN8EpTQwGlWKz6TQGxrHuWguVUDHLnu0iGCs4kdPLw_EJyEWnZs-P2sJn5G1uPrCkxoAU1do7bUlIdyI-xV7VSBI4vR4F6EMswLsZCHSRss6ohGoUO7ivEzICCeEKGdcivi5qSzKUAUCnZHISJ84KAwIV6EimmAQbooiFc=]

- 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGuZAREXM3QM5GNH_ORA3LaqY4AJ_FBiyzcdY3COYV4_WYKkXutgzGsILK0uHiC4nqvLbZ0Mx6r8_c7-ILW8OR7PNFMvVOJ-EWnOvMajKxTsQfNr3_mjf06bHuRtmyROYkHoYUM23dJq3cHIOVBDxAu_kXL_8C-5tizvQAVovCouCsn9FIwH5MrnmPc2L38JmfNBC2yf8qnEm9]

- 2-[(Biphenyl-4-ylcarbonyl)amino]benzoic acid | C20H15NO3 | CID 914489 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsrAWbssYhTE6sLSydndY_WhPkiWncUoi0bj0_dj5bO9lzxMBFQ_7rFm67yYrtFuuabUQSGAZCS5LAQXiWQUXuzZvVVs1FSa0Q7XpYTD_zvWmJNI-oyMPEL5kq7mJC9BR4B92NfI6RULbm3er2AywG9ryLQJSDsVDKTQj5E_ZbFw_eL114cFnli4qsybzqvw==]

- Discovery of novel 2-hydroxyl-4-benzyloxybenzyl aniline derivatives as potential multifunctional agents for the treatment of Parkinson's disease - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDFoHemTqekt6bJKEhroNtOo1xx8NuEzSlcBkC3p8yTO1wF_FjBltA4d9a8vEm0ZV-blqwVqPsCgj83H1Ryi2ly8VFP90hmlux9Ar6EXtNA46CYqxaNOcI1lzYnT4EX8OiWJc=]

- Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid - DergiPark. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_fVQS1TJfeDS4d_tpDQa94peuRghLSuxUpCmJA1lVyeZUZew4cdG278HDHehhSr6kK2kTMqijV6tueGpQK8A3QNZWG46RcQgI5ZFMb9xLqcMi5gxbMGrkzNyeuJHO6OR9wsb_PgQuxGlVaWEdQk3KXnE=]

- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEN7LtRGeoGU4fNxeorS_hYTGBJWABvEG8bRlKdnRXAMAn_SNWIWlh6SZtqqrACU6IOZKu8z74pnWKXcXYaZhWxUhmle8XHBz6ieYcoPEzOjG8LYSM5Iw8Q5sn8eKcjSkE0AKM=]

- 3-Iodoaniline 626-01-7 wiki - Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmQNk4YJQ24yhDL7dNceqbEbvcAnDNxeKQHKT8Qa4Pa_YuACmoFNTgpzWWLSDfuvQ8GYqu-NNw_2loNidcbhb_-I8RpXNNoKgsvzp_IOMp0ig_xiFvooUMUpPaZgXrPzPaMF3p0LEGuaASf_QRSz7YXjnjTCddtSQ3qnI=]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaGG8JWqxf0V8FFpE-ZrHmfJy-QBiz-vz5fnGcko7IB5qFI2lsAADVgZiUBAdZTlfd1CE9rgIGDXfsFD6SuIiaK0PJ2FnDgkEuNGU1N50EY1TIH7kA30ncWYCd1vA7v23sI3DCK2LPtBi12W32XHPZnC3NF2RHzTbnb2haZyX1wyccMcta_LFqdZ9SIiYSxiI=]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aksci.com [aksci.com]

- 4. fishersci.com [fishersci.com]

- 5. mdpi.com [mdpi.com]

- 6. Phenylboronic acid | Phenylboron dihydroxide | Organoboron | Ambeed.com [ambeed.com]

- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. m.youtube.com [m.youtube.com]

- 10. ajgreenchem.com [ajgreenchem.com]

- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 12. zycz.cato-chem.com [zycz.cato-chem.com]

- 13. byjus.com [byjus.com]

- 14. Ullmann Reaction [organic-chemistry.org]

- 15. Page not available | Thermo Fisher Scientific - AR [thermofisher.com]

- 16. rsc.org [rsc.org]

- 17. spcmc.ac.in [spcmc.ac.in]

- 18. researchgate.net [researchgate.net]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications | MDPI [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. asianpubs.org [asianpubs.org]

A Technical Guide to 2-Amino-4-phenylbenzoic Acid: Structure, Synthesis, and Applications in Drug Discovery

Executive Summary: 2-Amino-4-phenylbenzoic acid, a derivative of anthranilic acid, represents a pivotal molecular scaffold in medicinal chemistry and materials science. Its unique trifunctional architecture—comprising a carboxylic acid, an aromatic amine, and a biphenyl core—provides a versatile platform for synthesizing complex molecules with significant therapeutic potential. This guide offers an in-depth analysis of its molecular structure, IUPAC nomenclature, physicochemical properties, and key synthetic methodologies. Furthermore, it explores its application as a privileged structure in drug development, particularly in the design of kinase inhibitors for oncology, and outlines essential safety and handling protocols for laboratory use.

Molecular Identity and Physicochemical Properties

The foundational characteristics of 2-Amino-4-phenylbenzoic acid dictate its reactivity, solubility, and utility as a synthetic building block.

IUPAC Nomenclature and Structure

The systematic name for this compound, according to IUPAC (International Union of Pure and Applied Chemistry) standards, is 2-Amino-4-phenylbenzoic acid . It is also recognized by its semi-systematic name, 4-phenylanthranilic acid.

The molecule consists of a benzoic acid core functionalized with an amino group (-NH₂) at the C2 position (ortho to the carboxyl group) and a phenyl group (-C₆H₅) at the C4 position (para to the carboxyl group). This arrangement creates a biphenyl moiety, which is a common structural motif in pharmacologically active compounds.

Caption: General synthetic workflow for 2-Amino-4-phenylbenzoic acid.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative synthesis using 2-amino-4-bromobenzoic acid and phenylboronic acid. The Suzuki-Miyaura reaction is favored for its high functional group tolerance and generally good yields. [1] Objective: To synthesize 2-Amino-4-phenylbenzoic acid via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

2-Amino-4-bromobenzoic acid (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.08 eq)

-

Potassium carbonate (K₂CO₃, 3.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v)

-

Nitrogen or Argon gas supply

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-4-bromobenzoic acid, phenylboronic acid, and potassium carbonate.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical as the palladium catalyst is sensitive to oxygen, especially at high temperatures.

-

Catalyst and Ligand Addition: Add palladium(II) acetate and triphenylphosphine to the flask. The phosphine ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.

-

Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The aqueous component is necessary to dissolve the base and facilitate the reaction.

-

Reaction Execution: Heat the reaction mixture to 80-90°C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to yield the final product.

Applications in Medicinal Chemistry and Drug Development

The 2-aminobenzoic acid scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. [2]The addition of the phenyl group at the C4 position creates a biphenyl scaffold that is particularly prevalent in agents targeting protein kinases.

Kinase Inhibitors in Oncology

Many cancers are characterized by the dysregulation of protein kinase signaling pathways that control cell growth, proliferation, and survival. [2]Small molecule inhibitors that target the ATP-binding site of these kinases are a cornerstone of modern cancer therapy. The rigid, planar nature of the 2-Amino-4-phenylbenzoic acid scaffold makes it an ideal starting point for designing such inhibitors. The functional groups can be modified to achieve high affinity and selectivity for specific kinase targets.

Caption: Inhibition of the MAPK/ERK signaling pathway by a kinase inhibitor.

Derivatives of this scaffold can be synthesized to occupy the ATP-binding pocket, with the carboxylic acid forming key hydrogen bonds, the amino group serving as an attachment point for side chains to confer selectivity, and the biphenyl core making hydrophobic interactions.

Safety, Handling, and Storage

While specific toxicological data for 2-Amino-4-phenylbenzoic acid is not extensively documented, data from analogous compounds like 4-biphenylcarboxylic acid and various aminobenzoic acids provide a basis for safe handling protocols. [3][4][5]

-

General Handling: Use in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [6]* Health Hazards: May cause skin, eye, and respiratory irritation. Avoid breathing dust. Wash hands thoroughly after handling. * First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists. [3] * Skin: Wash with plenty of soap and water. [6] * Inhalation: Move person to fresh air. [3]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents. [5]* Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. [4]

-

Conclusion

2-Amino-4-phenylbenzoic acid is a high-value chemical intermediate with significant relevance for professionals in drug discovery and chemical research. Its well-defined molecular structure and versatile functional groups allow for the strategic design of complex bioactive molecules. A thorough understanding of its synthesis, particularly through robust methods like the Suzuki-Miyaura cross-coupling, and its potential applications as a privileged scaffold, empowers researchers to leverage this compound in the development of novel therapeutics. Adherence to proper safety protocols is essential for its handling and use in a laboratory setting.

References

-

PubChem. (n.d.). 2-[(Biphenyl-4-ylcarbonyl)amino]benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-((4-Carboxyphenyl)amino)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4‐[(biphenyl‐2‐ylcarbonyl)amino]benzoic acid (8), key intermediate of the AVP antagonist conivaptan hydrochloride, involving our Pd/SF catalyzed Suzuki–Miyaura protocol. Retrieved from [Link]

- Google Patents. (n.d.). CN104496863A - Method for preparing 2-amino-4-sulfobenzoic acid.

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-amino-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN102311357B - The preparation method of 2-hydroxyl-4-aminobenzoic acid.

-

The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-(phenylcarbamoyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-4-phenylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. Retrieved from [Link]

-

ResearchGate. (2025). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. Retrieved from [Link]

-

Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Biphenyl-4-carboxylic acid (CAS 92-92-2). Retrieved from [Link]

-

Blumberg Institute. (2025). A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Biphenyl-4-carboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 2-Amino-4-phenylbenzoic Acid

Introduction: The Strategic Importance of the 4-Phenylanthranilic Acid Scaffold

2-Amino-4-phenylbenzoic acid, known systematically as 4-phenylanthranilic acid, is a molecule of significant interest in medicinal chemistry and materials science. Its rigid biphenyl backbone, combined with the versatile reactivity of the amino and carboxylic acid functional groups, makes it a privileged scaffold for the synthesis of a diverse range of complex molecules. Derivatives have been explored for applications ranging from non-steroidal anti-inflammatory drugs (NSAIDs) to kinase inhibitors and organic light-emitting diodes (OLEDs).

The synthetic challenge lies in the efficient and regioselective construction of the trisubstituted aromatic core. The choice of synthetic pathway is critical and is often dictated by factors such as starting material availability, desired scale, functional group tolerance, and economic viability. This guide provides an in-depth analysis of the primary retrosynthetic strategies and detailed examinations of the most robust synthetic pathways, offering field-proven insights into the causality behind experimental choices.

Part 1: Retrosynthetic Analysis and Strategic Disconnections

A logical approach to any synthesis begins with retrosynthesis. For 2-amino-4-phenylbenzoic acid, two primary bond disconnections offer the most strategically sound pathways: a Carbon-Carbon (C-C) bond disconnection between the two aromatic rings, and a Carbon-Nitrogen (C-N) bond disconnection at the amino group.

Caption: Retrosynthetic analysis of 2-Amino-4-phenylbenzoic Acid.

This analysis logically divides our synthetic options into two main families of reactions:

-

C-C Bond Formation: Primarily achieved via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This is often the most convergent and flexible approach.

-

C-N Bond Formation: Accomplished through classical copper-catalyzed methods like the Ullmann condensation or modern palladium-catalyzed Buchwald-Hartwig amination.

Part 2: Pathway I - The Suzuki-Miyaura Coupling (C-C Formation)

The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for constructing biaryl systems.[1] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[2] For this target, the key coupling occurs between a 2-amino-4-halobenzoic acid derivative and phenylboronic acid.

Mechanistic Rationale

The efficacy of the Suzuki coupling hinges on a well-understood palladium catalytic cycle. The choice of ligand, base, and solvent is critical for shepherding the catalyst through the three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expertise in Action: The base (e.g., K₂CO₃, K₃PO₄) is not merely a proton scavenger. Its primary role is to activate the boronic acid, forming a more nucleophilic "ate" complex ([Ar'B(OH)₃]⁻), which is essential for the transmetalation step to proceed efficiently.[3][4] The choice of a mild base is often crucial when ester-protected carboxylic acids are used to prevent unintended hydrolysis.[5]

Detailed Experimental Protocol (Representative)

This protocol is a generalized procedure based on common practices for coupling aryl bromides.[6] Optimization for specific substrates is recommended.

-

Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-amino-4-bromobenzoic acid (1.0 eq), phenylboronic acid (1.2-1.5 eq), and a suitable base such as K₂CO₃ or K₃PO₄ (3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%), or a combination of a palladium source like Pd(OAc)₂ (2 mol%) and a ligand like SPhos (4 mol%). The use of pre-catalysts can improve reproducibility.

-

Solvent Addition: Add a degassed solvent mixture. Common systems include Toluene/H₂O, Dioxane/H₂O, or DMF. The solvent choice impacts reagent solubility and reaction temperature.

-

Reaction Execution: Heat the mixture with vigorous stirring to the target temperature (typically 80-110 °C) for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and ethyl acetate. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude product is then purified, typically by column chromatography on silica gel or by recrystallization.

Data Summary & Comparison

| Parameter | Suzuki-Miyaura Coupling | Justification & Expert Insight |

| Typical Yields | 70-95% | Highly efficient for C-C bond formation. Yields are substrate-dependent. |

| Reaction Temp. | 80-110 °C | Accessible with standard laboratory equipment. |

| Catalyst | Palladium (Pd) | Wide variety of highly active and commercially available catalysts/ligands.[3] |

| Key Challenge | Catalyst poisoning | The free amino group can sometimes coordinate to the Pd center, inhibiting catalysis. Protecting the amine or choosing a robust ligand can mitigate this. |

| Advantages | High functional group tolerance, convergent, readily available starting materials.[1] | Ideal for late-stage functionalization in complex molecule synthesis. |

| Disadvantages | Cost of palladium, potential for heavy metal contamination in the final product. | Requires careful purification, especially for pharmaceutical applications. |

Part 3: Pathway II - The Buchwald-Hartwig Amination (C-N Formation)

As a modern alternative to the classical Ullmann reaction, the Buchwald-Hartwig amination offers a powerful palladium-catalyzed route to form C-N bonds under significantly milder conditions.[7][8] This pathway is ideal when the biphenyl core is already constructed, requiring the final installation of the key amino group. The logical precursor would be a 2-halo-4-phenylbenzoic acid derivative.

Mechanistic Rationale

Similar to the Suzuki coupling, this reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The key difference lies in the nature of the nucleophile. The choice of a bulky, electron-rich phosphine ligand is paramount; these ligands promote the crucial reductive elimination step, which is often the rate-limiting step, and prevent unproductive side reactions like β-hydride elimination.[7][9]

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Expertise in Action: The carboxylic acid functionality can complicate this reaction. It is almost always necessary to protect it as an ester (e.g., methyl or ethyl ester) prior to the amination step.[10] The strong bases typically used (e.g., NaOt-Bu, LHMDS) would otherwise deprotonate the carboxylic acid, leading to poor solubility and potential inhibition of the catalyst. The final step after C-N bond formation is therefore a simple ester hydrolysis.

Detailed Experimental Protocol (Representative)

This protocol outlines the amination of an aryl bromide ester, followed by hydrolysis.[10][11]

-

Esterification: Protect the carboxylic acid of 2-bromo-4-phenylbenzoic acid as a methyl ester using standard conditions (e.g., SOCl₂ in methanol).

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the methyl 2-bromo-4-phenylbenzoate (1.0 eq), a palladium pre-catalyst (e.g., RuPhos Pd G3, 1-2 mol%), the appropriate ligand (e.g., RuPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.5 eq).

-

Amine Source: Add the amine source. For the synthesis of a primary amine, an ammonia equivalent like benzophenone imine is often used, followed by a deprotection step.

-

Solvent and Execution: Add a dry, degassed aprotic solvent (e.g., Toluene or Dioxane) and heat the reaction (typically 80-100 °C) until the starting material is consumed (monitor by LC-MS).

-

Work-up: Cool the reaction, quench carefully with water, and extract with an organic solvent. Purify the resulting protected amine by column chromatography.

-

Deprotection & Hydrolysis: Cleave the imine protecting group (if used) under acidic conditions. Subsequently, hydrolyze the methyl ester using aqueous base (e.g., LiOH in THF/H₂O) to yield the final 2-amino-4-phenylbenzoic acid.

Part 4: Pathway III - The Ullmann Condensation (C-N Formation)